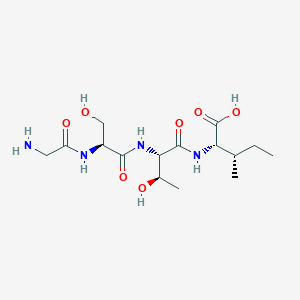
Glycyl-L-seryl-L-threonyl-L-isoleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-seryl-L-threonyl-L-isoleucine is a tetrapeptide composed of the amino acids glycine, L-serine, L-threonine, and L-isoleucine. This compound is part of a larger class of peptides that play crucial roles in various biological processes. Peptides like this compound are often studied for their potential therapeutic applications and their roles in cellular signaling pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-seryl-L-threonyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification processes such as HPLC (high-performance liquid chromatography).
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-L-seryl-L-threonyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the serine and threonine residues, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions are less common but can involve the reduction of any oxidized forms of the peptide.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the hydroxyl groups of serine and threonine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or peracids under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or dithiothreitol (DTT).
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated peptides, reduced peptides, and substituted derivatives with modified side chains.
Applications De Recherche Scientifique
Glycyl-L-seryl-L-threonyl-L-isoleucine has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies and for developing new synthetic methodologies.
Biology: Studied for its role in cellular signaling and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of Glycyl-L-seryl-L-threonyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate signaling pathways by binding to these targets, influencing cellular processes like metabolism, growth, and immune response. The exact pathways and targets depend on the specific biological context in which the peptide is studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-seryl-L-threonyl-L-serylglycyl-L-serylglycyl-L-lysyl-L-prolylglycine: Another peptide with similar amino acid composition but different sequence and properties.
Gly-Tyr-Ser-Ile-Thr-Ser-His-Tyr: A related oligopeptide with additional amino acids, studied for its biological activities.
Uniqueness
Glycyl-L-seryl-L-threonyl-L-isoleucine is unique due to its specific sequence and the presence of isoleucine, which imparts distinct structural and functional properties. This uniqueness makes it valuable for studying specific biological interactions and developing targeted therapeutic applications.
Propriétés
Numéro CAS |
798540-15-5 |
|---|---|
Formule moléculaire |
C15H28N4O7 |
Poids moléculaire |
376.41 g/mol |
Nom IUPAC |
(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C15H28N4O7/c1-4-7(2)11(15(25)26)18-14(24)12(8(3)21)19-13(23)9(6-20)17-10(22)5-16/h7-9,11-12,20-21H,4-6,16H2,1-3H3,(H,17,22)(H,18,24)(H,19,23)(H,25,26)/t7-,8+,9-,11-,12-/m0/s1 |
Clé InChI |
ZKBSLXCMJSXOQJ-RWRJDSDZSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)CN |
SMILES canonique |
CCC(C)C(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine](/img/structure/B12541952.png)
![Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone](/img/structure/B12541953.png)
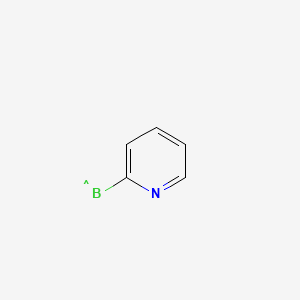
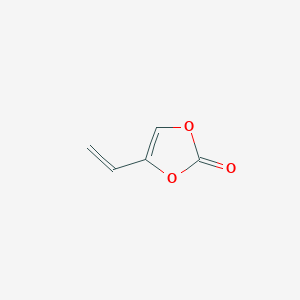
![Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12541960.png)

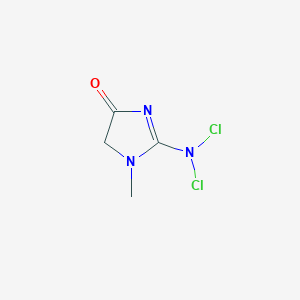
![2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B12541986.png)

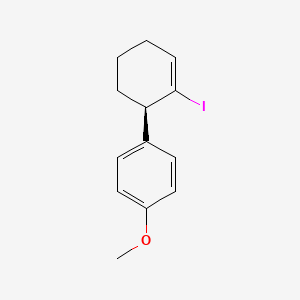

![N-({2-[(4-Chlorophenyl)methylidene]hydrazinyl}methylidene)-N'-phenylthiourea](/img/structure/B12542011.png)
![Silane, [(2,4-dimethylphenyl)methoxy]trimethyl-](/img/structure/B12542013.png)

